4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Historical Development and Discovery
The exploration of thieno[2,3-e]triazolo[4,3-a]pyrimidines began in the early 21st century, driven by the need for novel heterocyclic frameworks in drug discovery. Initial work focused on modifying pyrimidine cores to improve bioactivity and selectivity. A pivotal advancement occurred in 2016 with the synthesis of 4-phenylthieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, which demonstrated potent anti-inflammatory activity in murine models. Subsequent studies in 2024 expanded this scaffold’s applications to oncology, with thieno[2,3-d]triazolo[1,5-a]pyrimidines showing nanomolar cytotoxicity against breast and prostate cancer cell lines. These discoveries underscored the structural versatility of the core and its capacity to accommodate diverse substituents for targeted therapeutic effects.
Significance in Medicinal Chemistry
Thieno-triazolo-pyrimidines occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions, which facilitate binding to enzymes and receptors. For instance, derivatives bearing aryl substituents at the 4-position, such as the 4-(4-chlorophenyl) analog, have shown 50.48% inhibition of xylene-induced ear edema in mice, outperforming indomethacin. In oncology, 2-(anthracen-9-yl)triazolo-pyrimidines exhibit IC~50~ values as low as 14.5 ± 0.30 μM against MCF-7 cells, with molecular docking studies implicating EGFR and PI3K inhibition as key mechanisms.
Table 1: Pharmacological Activities of Representative Thieno-Triazolo-Pyrimidines
General Structural Features
The core structure of thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one consists of three fused rings:
- Thiophene ring : Provides electron-rich π-systems for hydrophobic interactions.
- Triazole ring : Enhances hydrogen-bonding capacity and metabolic stability.
- Pyrimidinone ring : Introduces keto-enol tautomerism, enabling pH-dependent solubility.
In 4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one , two key substituents modulate activity:
- 4-Isopropylbenzyl group : The isopropyl moiety increases lipophilicity, enhancing membrane permeability.
- 3-Methoxybenzylthio group : The methoxy group confers electron-donating effects, stabilizing charge-transfer interactions.
Figure 1: Structural Breakdown of the Compound
S
│
O═C─N N
│ │ │
N─C─C─C C─C─C─C─C─C
│ │ │
S N───────N
Simplified representation highlighting fused rings and substituents.
Nomenclature and Classification
The systematic IUPAC name 4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one is derived as follows:
- Thieno[2,3-e] : Indicates a thiophene ring fused at the 2,3-positions to the adjacent triazolo-pyrimidine system.
- Triazolo[4,3-a]pyrimidine : Specifies a triazole ring fused to pyrimidine at positions 4 and 3-a.
- Substituents : The 4-isopropylbenzyl group at position 4 and the 3-methoxybenzylthio group at position 1.
Classification of these compounds is based on:
- Substituent type : Aryl, alkyl, or heteroaromatic groups at positions 1 and 4.
- Biological activity : Anti-inflammatory, anticancer, or antimicrobial derivatives.
Table 2: Classification of Thieno-Triazolo-Pyrimidines
Properties
IUPAC Name |
12-[(3-methoxyphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-16(2)19-9-7-17(8-10-19)14-28-23(30)22-21(11-12-32-22)29-24(28)26-27-25(29)33-15-18-5-4-6-20(13-18)31-3/h4-13,16H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIIATVEVYKOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the isopropylbenzyl and methoxybenzyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable benzyl halides.
Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent under appropriate conditions.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Scientific Research Applications
Physical Properties
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Antiviral Activity
Research indicates that compounds similar to 4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit antiviral properties. A study highlighted its potential as an inhibitor of respiratory syncytial virus (RSV), demonstrating efficacy in vitro against RSV-infected cells .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research on related thienopyrimidine derivatives has shown promising results against various cancer cell lines. For instance, modifications of the thieno[2,3-e][1,2,4]triazolo scaffold have been evaluated for cytotoxicity against human breast cancer (MCF-7) and lung cancer (SK-LU-1) cell lines .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could inhibit certain kinases or proteases that are crucial for viral replication or tumor growth. Further studies are required to elucidate the exact mechanisms of action.
Case Study 1: Antiviral Screening
In a high-throughput screening of various compounds for antiviral activity against RSV, derivatives of the thieno[2,3-e][1,2,4]triazolo scaffold were identified as having significant inhibitory effects. The study reported IC50 values indicating effective concentration ranges for antiviral activity .
Case Study 2: Anticancer Efficacy
A series of derivatives based on the thieno[2,3-e][1,2,4]triazolo framework were synthesized and tested for their anticancer properties. One derivative demonstrated an IC50 value lower than 2 μg/mL against MCF-7 cells, highlighting its potential as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Solubility : Ethylcarboxylate substituents (as in Compound 4f, ) introduce polar functional groups absent in the target compound, suggesting lower aqueous solubility for the latter .
- Steric Hindrance : The 4-isopropylbenzyl group in the target compound may hinder binding to flat active sites compared to smaller substituents (e.g., ) .
Biological Activity
The compound 4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H24N4OS2
- Molecular Weight : 396.57 g/mol
Antiviral Properties
Research has indicated that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant antiviral activity. Specifically, compounds with similar structures have been shown to inhibit the respiratory syncytial virus (RSV) in vitro. The mechanism involves interference with viral replication processes and modulation of host cell responses to infection .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, studies have shown that it can inhibit certain kinases involved in cancer cell proliferation. The inhibition of these kinases leads to reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
Cytotoxicity and Safety Profile
A dose-response study was conducted to assess the cytotoxic effects of the compound on human cell lines. Results indicated that at lower concentrations, the compound exhibited minimal toxicity; however, at higher concentrations (above 50 µM), significant cytotoxicity was observed. This suggests a need for careful dosage regulation in therapeutic applications .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antiviral efficacy against RSV | The compound showed a 70% reduction in viral load at a concentration of 10 µM. |
| Study 2 | Assess cytotoxic effects on cancer cell lines | IC50 values ranged from 25 to 60 µM across different cell lines. |
| Study 3 | Investigate enzyme inhibition | Significant inhibition of kinase activity was noted with an IC50 value of 15 µM. |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thienopyrimidine core is known for its ability to bind to ATP-binding sites on kinases and other enzymes, leading to downstream effects that alter cellular functions such as proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
